![molecular formula C25H36N6O2 B2405457 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851942-27-3](/img/structure/B2405457.png)
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione, also known as PD-168,077, is a compound that belongs to the class of purinergic receptors antagonists. PD-168,077 has been widely used in scientific research to investigate the purinergic signaling pathway and its role in various physiological and pathological processes.
Mecanismo De Acción
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione acts as a competitive antagonist of the P2X1 receptor by binding to the ATP-binding site of the receptor. By blocking the binding of ATP to the receptor, this compound can inhibit the opening of the ion channel and the subsequent influx of calcium ions into the cell. This can lead to the inhibition of downstream signaling pathways that are activated by calcium ions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit platelet aggregation, which is a process that is mediated by the P2X1 receptor. In vivo studies have shown that this compound can reduce blood pressure in hypertensive rats, which is thought to be due to the inhibition of the P2X1 receptor in vascular smooth muscle cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the release of cytokines from macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has several advantages for lab experiments. It is a highly selective antagonist of the P2X1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other P2X1 receptor antagonists, which may limit its use in some labs. This compound also has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the use of 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione in scientific research. One area of interest is the investigation of the role of the P2X1 receptor in platelet function and thrombosis. This compound has been shown to inhibit platelet aggregation in vitro, but its effects on thrombosis in vivo are not well understood. Another area of interest is the investigation of the role of the P2X1 receptor in vascular smooth muscle cells and its potential as a target for the treatment of hypertension. This compound has been shown to reduce blood pressure in hypertensive rats, but its effects in humans are not well understood. Finally, the development of more potent and selective P2X1 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can be synthesized using a multi-step process starting from 2,6-dioxopurine. The first step involves the reaction of 2,6-dioxopurine with 7-bromoheptanoyl chloride in the presence of triethylamine to yield 7-bromoheptyl-2,6-dioxopurine. The second step involves the reaction of 7-bromoheptyl-2,6-dioxopurine with N-methylpiperazine in the presence of potassium carbonate to yield 7-bromoheptyl-1-methylpiperazine-2,6-dione. The final step involves the reaction of 7-bromoheptyl-1-methylpiperazine-2,6-dione with phenylmagnesium bromide in the presence of copper(I) iodide to yield this compound.
Aplicaciones Científicas De Investigación
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been widely used in scientific research to investigate the purinergic signaling pathway and its role in various physiological and pathological processes. Purinergic signaling is a complex network of signaling pathways that involves the release of purine nucleotides and nucleosides, such as ATP and adenosine, from cells and their subsequent binding to purinergic receptors on the surface of neighboring cells. This compound is a selective antagonist of the P2X1 receptor, which is a ligand-gated ion channel that is activated by ATP. By blocking the P2X1 receptor, this compound can inhibit the downstream signaling pathways that are activated by ATP.
Propiedades
IUPAC Name |
7-heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-4-5-6-7-11-14-31-21(26-23-22(31)24(32)28(3)25(33)27(23)2)19-29-15-17-30(18-16-29)20-12-9-8-10-13-20/h8-10,12-13H,4-7,11,14-19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHMBLUYOTXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
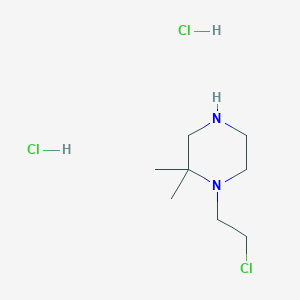

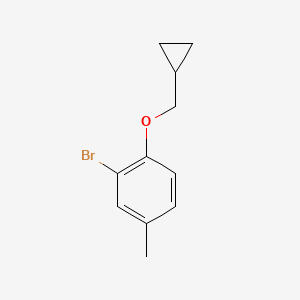
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)

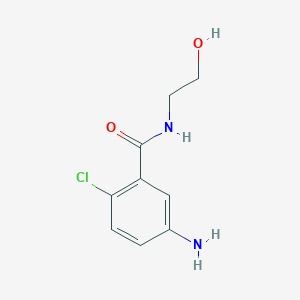
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)
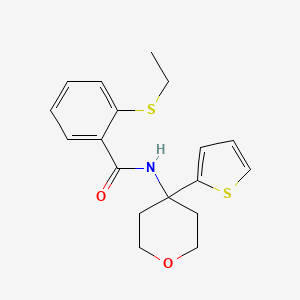

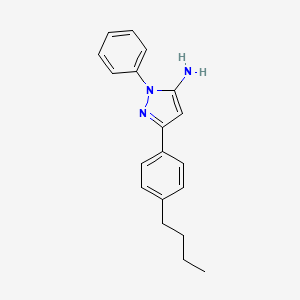
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)